

Application Notes and Protocols for 5-(Furan-2yl)thiazole-Based Probes

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Compound of Interest		
Compound Name:	5-(Furan-2-yl)thiazole	
Cat. No.:	B15206441	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of **5-(Furan-2-yl)thiazole**-based probes. This class of heterocyclic compounds has garnered significant attention due to its versatile biological activities and promising fluorescence properties. The unique structural combination of the furan and thiazole rings serves as a valuable scaffold for the design of novel probes for cancer cell imaging, metal ion detection, and as potential therapeutic agents.

Overview of 5-(Furan-2-yl)thiazole Scaffolds

The **5-(Furan-2-yl)thiazole** core is a key pharmacophore in medicinal chemistry. Thiazole derivatives are known for a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The incorporation of a furan ring can further modulate the biological activity and introduce favorable photophysical properties, making these compounds suitable for the development of fluorescent probes.

Recent research has focused on the synthesis of various derivatives and their evaluation in several key applications:

Anticancer Agents: Many 5-(Furan-2-yl)thiazole derivatives have demonstrated potent
cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve
the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell
proliferation and survival, such as the PI3K/Akt pathway.



- Fluorescent Probes for Metal Ion Sensing: The thiazole and furan rings contain heteroatoms
 that can act as binding sites for metal ions. This interaction can lead to changes in the
 fluorescence properties of the molecule, enabling the development of selective and sensitive
 fluorescent sensors for various metal ions.
- Live-Cell Imaging: The inherent fluorescence of some 5-(Furan-2-yl)thiazole derivatives, coupled with their potential to target specific cellular components or respond to changes in the cellular environment, makes them promising candidates for live-cell imaging applications.

Quantitative Data Summary

The following tables summarize key quantitative data for representative **5-(Furan-2-yl)thiazole**-based compounds from recent studies.

Table 1: Anticancer Activity of **5-(Furan-2-yl)thiazole** Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
FT-1	MCF-7 (Breast)	2.57 ± 0.16	[1]
HepG2 (Liver)	7.26 ± 0.44	[1]	
FT-2	HCT-116 (Colon)	3.16 ± 0.90	[2]
HT-29 (Colon)	3.47 ± 0.79	[2]	
FT-3	A549 (Lung)	0.97 ± 0.13	[3]
MCF-7 (Breast)	0.48 ± 0.03	[3]	

Table 2: Fluorescence Properties and Metal Ion Sensing Capabilities

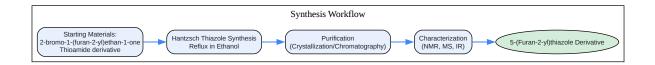
Probe ID	Target Analyte	Detection Limit (LOD)	Quantum Yield (Φ)	Reference
FP-1	Cu ²⁺	0.30 μΜ	0.573	[4][5]
FP-2	Fe ³⁺	0.29 μΜ	-	[4]
FP-3	Hg²+	9.75 x 10 ⁻⁸ M	-	[6]



Experimental Protocols Synthesis of a Representative 5-(Furan-2-yl)thiazole Derivative

This protocol describes a general method for the synthesis of a **5-(Furan-2-yl)thiazole** scaffold, which can be further modified to create specific probes.

Workflow for Synthesis of 5-(Furan-2-yl)thiazole Derivatives



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Caption: General workflow for the synthesis of **5-(Furan-2-yl)thiazole** derivatives.

Materials:

- 2-bromo-1-(furan-2-yl)ethan-1-one
- Appropriate thioamide derivative
- Ethanol (absolute)
- Reflux apparatus
- Thin Layer Chromatography (TLC) supplies
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:



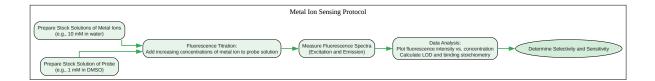
- Dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1 equivalent) and the selected thioamide (1 equivalent) in absolute ethanol in a round-bottom flask.
- Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system.
- Characterize the final product using NMR, mass spectrometry, and IR spectroscopy to confirm its structure.[7]

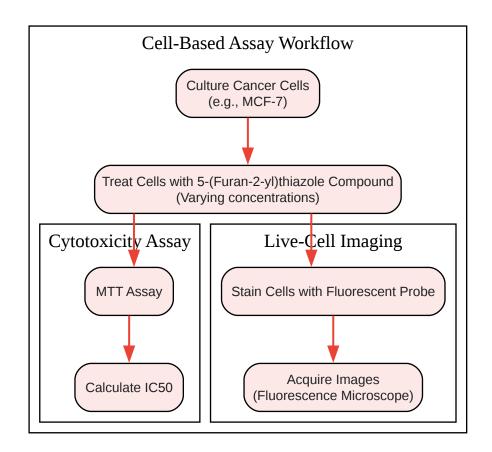
Protocol for Metal Ion Sensing using a 5-(Furan-2-yl)thiazole-Based Fluorescent Probe

This protocol outlines the steps for evaluating the performance of a novel **5-(Furan-2-yl)thiazole** probe for the detection of a specific metal ion.

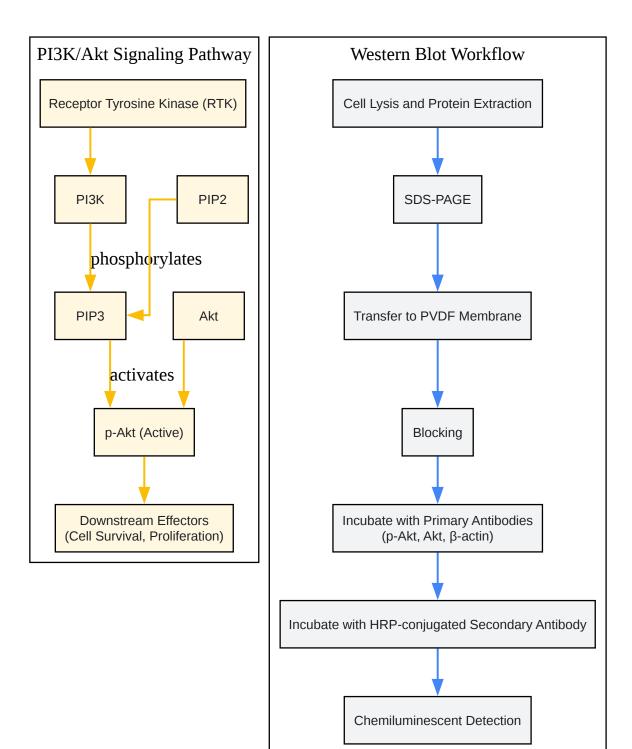
Workflow for Metal Ion Sensing











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